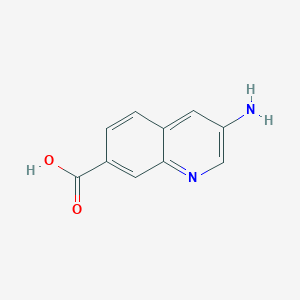

3-Aminoquinoline-7-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-6-1-2-7(10(13)14)4-9(6)12-5-8/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXDPDOQUMWKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminoquinoline 7 Carboxylic Acid and Its Analogs

Direct Synthesis Approaches

Direct synthesis, or one-pot multicomponent reactions (MCRs), offer an efficient and atom-economical pathway to complex molecules from simple precursors. While specific examples for 3-aminoquinoline-7-carboxylic acid are not extensively documented, analogous and well-established reactions for quinoline (B57606) carboxylic acids can be adapted.

The Doebner reaction , a variation of the Doebner-von Miller synthesis, is a primary method for producing quinoline-4-carboxylic acids. It typically involves the condensation of an aniline (B41778), an α,β-unsaturated carbonyl compound (often formed in situ from an aldehyde), and pyruvic acid. walshmedicalmedia.comderpharmachemica.comacs.org An adapted approach for the target molecule could theoretically involve a suitably substituted 3-aminobenzoic acid derivative reacting with appropriate three-carbon synthons. However, the reactivity of electron-deficient anilines can be low, often resulting in poor yields under standard conditions. acs.org

Another powerful direct method is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net To construct the this compound skeleton directly, one might envision reacting 2,4-diaminobenzaldehyde (B1589423) with a derivative of pyruvic acid, although controlling regioselectivity and subsequent functional group compatibility would be challenging.

More modern, transition-metal-free approaches have also been developed. For instance, a one-pot method for synthesizing 3-(1-pyrrolidinyl)quinoline-2-carboxylic acid esters proceeds from the reaction of nitrobenzenes with tert-butyl 3-(1-pyrrolidinyl)crotonate. rsc.orgrsc.org This reaction constructs the quinoline ring from a substrate already bearing a nitrogen-containing substituent, which could be a precursor to the amino group. rsc.orgrsc.org

Multi-step Synthetic Routes

Multi-step syntheses provide greater control and flexibility, allowing for the introduction of sensitive functional groups through carefully planned sequences. These routes can be broadly categorized into precursor-based strategies and functional group interconversions on a pre-formed quinoline ring.

This approach involves the synthesis of a quinoline ring with precursor functionalities that can be converted to the desired amino and carboxylic acid groups in later steps. A common strategy is to start with a substituted aniline and build the quinoline ring using classical methods.

For example, a synthetic route to the isomeric 3-aminoquinoline-5-carboxylic acid methyl ester starts with 3-aminoquinoline (B160951) itself as the precursor. google.com The synthesis proceeds through two key steps:

Bromination: 3-aminoquinoline undergoes bromination to introduce a bromine atom at the 5-position, yielding 3-amino-5-bromoquinoline. google.com

Carbonyl Insertion: The resulting bromo-derivative is then subjected to a palladium-catalyzed carbonyl insertion reaction in the presence of methanol (B129727) to yield the final methyl ester product. google.com

This strategy highlights how a simpler, commercially available quinoline can serve as a scaffold for introducing further functionality at specific positions. Similarly, one could envision a route starting with a 7-bromo-3-nitroquinoline, where the bromo group is converted to a carboxylic acid and the nitro group is reduced to an amine.

Functional group interconversion (FGI) is a powerful tactic where one functional group on a molecule is transformed into another. imperial.ac.uk This is particularly useful for synthesizing highly functionalized quinolines where direct synthesis is not feasible.

A well-documented FGI strategy for producing aminoquinoline carboxylic acids involves the nucleophilic substitution of a chloroquinoline precursor. The synthesis of 2-aminoquinoline-3-carboxylic acid analogs demonstrates this principle effectively. tandfonline.comtandfonline.com The typical sequence is as follows:

Vilsmeier-Haack Reaction: Acetanilides are treated with a Vilsmeier reagent (POCl₃/DMF) to form 2-chloroquinoline-3-carbaldehydes. tandfonline.comtandfonline.com

Oxidation: The aldehyde group is oxidized to a carboxylic acid, often using silver nitrate (B79036) in an alkaline medium, to produce 2-chloroquinoline-3-carboxylic acids. tandfonline.comtandfonline.com

Amination: The crucial FGI step involves replacing the chlorine atom at the 2-position with an amino group. This is achieved by heating the chloro-acid in aqueous ammonia (B1221849) under pressure in an autoclave, yielding the desired 2-aminoquinoline-3-carboxylic acid. tandfonline.comnih.gov

Another important FGI is the conversion of an amino group into another functionality via a diazonium salt. For instance, in the synthesis of 7-hydroxyquinoline-4-carboxylic acid, a methyl 7-aminoquinoline-4-carboxylate intermediate is treated with sodium nitrite (B80452) in sulfuric acid to generate a diazonium salt, which is then hydrolyzed to the hydroxyl group. google.com This highlights a potential route where a 7-amino group could be a precursor to other functionalities if needed. The reduction of a nitro group to an amine is also a fundamental FGI in aromatic chemistry.

Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of quinoline carboxylic acids has seen significant advancements in this area, focusing on recyclable catalysts, aqueous reaction media, and energy-efficient techniques like microwave irradiation. researchgate.netrsc.orgnih.gov

Several green protocols have been developed for the Doebner reaction to synthesize quinoline-4-carboxylic acids, principles of which are applicable to other quinoline syntheses. walshmedicalmedia.com

Aqueous Media: Water has been successfully used as a green solvent, replacing volatile organic compounds. walshmedicalmedia.comrsc.org

Recyclable Catalysts: Solid acid catalysts like sulfamic acid (NH₂SO₃H) have proven to be efficient, cost-effective, and recyclable for the one-pot synthesis of quinoline-4-carboxylic acid derivatives in water. walshmedicalmedia.com Heterogeneous nanocatalysts, such as V₂O₅/Fe₃O₄, also offer high yields and easy separation and reuse. derpharmachemica.com

Microwave Irradiation: Microwave-assisted synthesis has been shown to accelerate the Friedländer reaction, leading to the environmentally friendly production of quinolines using a reusable solid acid catalyst like Nafion NR50. mdpi.com

| Green Method | Catalyst/Solvent | Reaction Type | Advantages | Reference |

| Aqueous Synthesis | Sulfamic Acid / Water | Doebner Reaction | Environmentally friendly, cost-effective, recyclable catalyst | walshmedicalmedia.com |

| Heterogeneous Catalysis | V₂O₅/Fe₃O₄ / Water | Doebner Reaction | Recyclable catalyst, high atom economy, avoids organic solvents | derpharmachemica.com |

| Microwave-Assisted | Nafion NR50 / Ethanol | Friedländer Reaction | Rapid, environmentally friendly, reusable catalyst | mdpi.com |

| One-Pot MCR | Fe₃O₄ NP-cell / Water | Multicomponent Reaction | High yields, catalyst can be reused multiple times | nih.gov |

Catalytic Methods in Quinoline Carboxylic Acid Synthesis

Catalysis, particularly using transition metals, has revolutionized the synthesis of heterocyclic compounds by enabling reactions that were previously difficult or impossible. chim.it These methods offer high efficiency, selectivity, and functional group tolerance. acs.org

Transition metals like palladium, rhodium, copper, and cobalt are widely used to construct and functionalize the quinoline scaffold. mdpi.comorganic-chemistry.org

Rhodium-catalyzed reactions have been employed for the regioselective synthesis of quinoline carboxylates. A strategy reported in 2016 involves the cyclization of aniline derivatives with alkynyl esters. mdpi.com In this system, the rhodium catalyst facilitates the ortho-C–H activation of the aromatic amine, leading to a cascade that forms the quinoline ring. mdpi.com

Palladium-catalyzed reactions are versatile and widely used for C-C bond formation. As mentioned previously, the carbonylation of 3-amino-5-bromoquinoline to its corresponding methyl ester is a key example of a Pd-catalyzed reaction. google.com Furthermore, Pd-catalyzed cross-coupling reactions, such as the Suzuki reaction, are used to modify quinoline skeletons by attaching aryl groups. tandfonline.comchim.it

Copper-catalyzed methods provide an efficient route to quinoline-2-carboxylate derivatives through a tandem sequence involving the addition of alkynes to imines followed by intramolecular ring closure. organic-chemistry.org Copper catalysts are also instrumental in dehydrogenative cyclization reactions, contributing to greener synthetic pathways. researchgate.net

Cobalt-catalyzed reactions are emerging as powerful tools. For example, a heterogeneous cobalt oxide catalyst can effectively perform the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to produce quinolines under mild conditions. organic-chemistry.org Cobalt can also catalyze C-H activation pathways for functionalizing the quinoline ring. rsc.org

| Metal Catalyst | Reaction Type | Description | Reference |

| Rhodium (Rh) | C-H Activation / Cyclization | Cyclization of anilines and alkynyl esters to form quinoline carboxylates. | mdpi.com |

| Palladium (Pd) | Carbonylation / Cross-Coupling | Insertion of CO into an aryl-halide bond; Suzuki coupling for arylation. | google.comchim.it |

| Copper (Cu) | Annulation / Dehydrogenation | Tandem annulation of alkynyl imines to form functionalized quinolines. | organic-chemistry.org |

| Cobalt (Co) | Dehydrogenation / C-H Activation | Aerobic oxidation of tetrahydroquinolines to quinolines. | organic-chemistry.orgrsc.org |

Metal-Free Approaches

The synthesis of quinoline derivatives without the use of transition metals is a significant area of research, driven by the goals of reducing cost, toxicity, and environmental impact. Several metal-free strategies have been developed for the synthesis of 3-aminoquinolines and their analogs.

One prominent metal-free approach involves the formal [4+2] annulation of anthranils and enaminones. This method facilitates the synthesis of 3-acylquinolines through an aza-Michael addition followed by intramolecular annulation. mdpi.com The reaction is promoted by methanesulfonic acid (MSA) and sodium iodide, demonstrating high efficiency and a broad substrate scope under transition-metal-free conditions. mdpi.com This ring-opening and reconstruction strategy is noted for its operational simplicity and high yields. mdpi.com

Another strategy is the atom- and step-economical diversity-oriented synthesis using an aminoquinoline (AQ) auxiliary. This method achieves a metal-free nucleophilic 7,8-dearomatization of quinolines, allowing for the rapid creation of polycyclic spiro-quinolines. ccspublishing.org.cn This intramolecular oxidation spiroannulation tandem reaction proceeds under mild conditions and does not require a pre-installed activation group, providing access to structurally complex N-heterospirocycles. ccspublishing.org.cn

Furthermore, the classic Friedländer synthesis can be performed under metal-free conditions using Brønsted acid catalysts. For instance, chitosan-SO3H, a solid acid, has been shown to be a highly efficient catalyst for the annulation of 2-aminoarylketones with various carbonyl compounds to yield diverse 2,3,4-trisubstituted quinolines. mdpi.com Similarly, p-toluenesulfonic acid has been used as a catalyst for the synthesis of 4-alkylquinolines from 2-alkynylanilines. mdpi.com

A distinct metal-free pathway to 2-aminoquinoline-3-carboxylic acids involves the hydrolysis and subsequent amination of 2-chloroquinoline-3-carboxylic acid intermediates. tandfonline.com The chlorine at the 2-position of the quinoline ring can be replaced by an amino group by heating with aqueous ammonia at elevated temperatures, yielding the desired 2-aminoquinoline-3-carboxylic acids. tandfonline.com

Table 1: Summary of Metal-Free Synthetic Approaches

| Method | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Annulation of Anthranils and Enaminones | Methanesulfonic acid (MSA), NaI | 3-Acylquinolines | mdpi.com |

| Spiroannulation of Aminoquinoline Protected Amino Acids | IBX (2-Iodoxybenzoic acid) | Polycyclic Spiro-quinolines | ccspublishing.org.cn |

| Brønsted Acid-Catalyzed Friedländer Reaction | Chitosan-SO3H or p-toluenesulfonic acid | Substituted Quinolines | mdpi.com |

| Amination of Chloroquinoline Intermediate | Aqueous Ammonia | 2-Aminoquinoline-3-carboxylic acids | tandfonline.com |

Novel Synthetic Methodologies

Recent advancements in organic synthesis have introduced novel and efficient methods for constructing the quinoline core, including multicomponent reactions and variations of the classic Friedländer synthesis.

Three-Component Reactions

Three-component reactions (TCRs) offer a powerful and atom-economical approach to synthesizing complex molecules like quinolines in a single step from simple precursors. These reactions are highly valued for their ability to rapidly generate molecular diversity.

One such method, modeled on the Doebner reaction, allows for the one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. nih.gov This approach has been shown to be effective even with electron-deficient anilines, which are often problematic in traditional syntheses. nih.gov The reaction can be catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·THF). nih.gov

Lewis acids like iron(III) chloride (FeCl₃) and ytterbium(III) triflate (Yb(OTf)₃) have also been employed to mediate the three-component coupling of an aldehyde, an aniline, and a terminal alkyne to produce highly substituted quinolines. researchgate.net Studies have shown that the Yb³⁺ catalyst can lead to higher yields compared to Fe³⁺. researchgate.net These reactions are valuable for creating quinolines with specific substitution patterns that might be difficult to achieve through other means. researchgate.net

Table 2: Examples of Three-Component Reactions for Quinoline Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Doebner-type | Aniline, Aldehyde, Pyruvic acid | BF₃·THF, 65 °C | Quinoline-4-carboxylic acids | nih.gov |

| Lewis Acid-Mediated Coupling | Aldehyde, Aniline, Terminal Alkyne | FeCl₃ or Yb(OTf)₃ | Polysubstituted Quinolines | researchgate.net |

| Palladium-Catalyzed Coupling | 2-Aminobenzamide, 2-Bromobenzaldehyde, CO | Palladium catalyst | Isoindoloquinazolinone | beilstein-journals.org |

Friedländer Reaction Variations

The Friedländer synthesis, first reported in 1882, is a fundamental reaction for quinoline synthesis, traditionally involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. mdpi.comwikipedia.org Over the years, numerous variations have been developed to improve its efficiency, scope, and practicality.

A significant variation is the development of a one-pot procedure that starts with o-nitroarylcarbaldehydes instead of the corresponding amino compounds. organic-chemistry.org In this method, the nitro group is reduced in situ to an amino group using inexpensive reagents like iron powder and aqueous hydrochloric acid. The resulting o-aminoarylcarbaldehyde then undergoes the classic Friedländer condensation with a ketone or aldehyde in the same reaction vessel. organic-chemistry.org This approach is scalable and tolerates a wide range of functional groups. organic-chemistry.org

The reaction can be catalyzed by a variety of substances, moving beyond the traditional strong acid or base conditions. iipseries.org Catalysts such as iodine, trifluoroacetic acid, and various Lewis acids have been successfully employed. wikipedia.org For example, neodymium(III) nitrate hexahydrate has been shown to be an efficient catalyst for producing functionalized quinolines. iipseries.org These alternative catalysts can offer milder reaction conditions and improved yields. wikipedia.orgiipseries.org

The mechanism of the Friedländer synthesis itself can proceed via two viable pathways. The first involves an initial aldol (B89426) reaction between the 2-amino substituted carbonyl and the active methylene (B1212753) compound, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination to form the quinoline ring. wikipedia.orgresearchgate.net The prevailing mechanism can depend on the specific reactants and reaction conditions used. researchgate.net

Table 3: Comparison of Friedländer Reaction Variations

| Variation | Starting Material | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Classic Friedländer | 2-Aminobenzaldehyde/ketone | Base (e.g., KOH) or Acid | Condensation with α-methylene compound | iipseries.org |

| One-Pot from Nitro-aldehyde | o-Nitroarylcarbaldehyde, Ketone/aldehyde | Fe, HCl (reduction); KOH (condensation) | In situ generation of the amino group | organic-chemistry.org |

| Brønsted Acid Catalysis | 2-Aminoarylketone, Carbonyl compound | Chitosan-SO3H | Metal-free, solid acid catalyst | mdpi.com |

| Lewis Acid Catalysis | 2-Aminoaldehyde/ketone, Carbonyl compound | Neodymium(III) Nitrate Hexahydrate | Efficient catalysis under mild conditions | iipseries.org |

| Iodine Catalysis | 2-Aminoaldehyde/ketone, Carbonyl compound | Molecular Iodine | Metal-free and highly efficient catalysis | iipseries.org |

Advanced Chemical Reactions and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions

The quinoline (B57606) ring system's reactivity in electrophilic aromatic substitution (SEAr) is complex, as the pyridine (B92270) ring is electron-deficient and the benzene (B151609) ring is electron-rich. Electrophilic attack typically favors the benzene portion of the molecule, at positions 5 and 8. researchgate.net The substituents on 3-Aminoquinoline-7-carboxylic acid further influence the regioselectivity. The amino group at position 3 is a strongly activating, ortho-para directing group, while the carboxylic acid at position 7 is a deactivating, meta-directing group. The interplay of these effects, combined with the inherent reactivity of the quinoline nucleus, dictates the outcome of substitution reactions such as nitration, halogenation, and sulfonation. The activating effect of the amino group generally makes the quinoline system more reactive towards electrophiles than quinoline itself.

| Reaction | Reagents/Conditions | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Substitution on the carbocyclic ring, likely at C5 or C8 |

| Bromination | Br₂ / FeBr₃ | Substitution on the carbocyclic ring, likely at C5 or C8 |

| Sulfonation | Fuming H₂SO₄ | Substitution on the carbocyclic ring, likely at C5 or C8 |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally favored on the electron-deficient pyridine ring, particularly at the C2 and C4 positions, especially when a good leaving group (such as a halide) is present. quimicaorganica.orgwikipedia.org For the parent this compound, SNAr is not a typical reaction pathway. However, if a halogen substituent is introduced at the C2 or C4 position, it becomes susceptible to displacement by various nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a stable Meisenheimer-like intermediate. wikipedia.org

| Substrate (Example) | Nucleophile | Reagents/Conditions | Product |

| 2-Chloro-3-aminoquinoline-7-carboxylic acid | R-NH₂ (Amine) | Heat, Solvent (e.g., EtOH) | 2-(Alkyl/Arylamino)-3-aminoquinoline-7-carboxylic acid |

| 4-Chloro-3-aminoquinoline-7-carboxylic acid | R-O⁻ (Alkoxide) | Heat, Alcohol | 4-Alkoxy-3-aminoquinoline-7-carboxylic acid |

| 2-Chloro-3-aminoquinoline-7-carboxylic acid | R-S⁻ (Thiolate) | Base, Solvent | 2-(Alkyl/Arylthio)-3-aminoquinoline-7-carboxylic acid |

Amidation and Esterification Reactions

The carboxylic acid moiety at position 7 is a prime site for derivatization through amidation and esterification. These reactions are fundamental in organic synthesis for creating amides and esters, which are key functional groups in many biologically active molecules.

Amidation can be achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.org

Esterification is typically performed under acidic conditions with an alcohol, a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process and is often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to its carboxylate salt and reacted with an alkyl halide.

| Reaction | Reagents/Conditions | Product Class |

| Amidation | 1. SOCl₂ 2. R¹R²NH | N,N-Disubstituted-3-aminoquinoline-7-carboxamide |

| Amidation | R¹R²NH, EDC, HOBt, DMF | N,N-Disubstituted-3-aminoquinoline-7-carboxamide |

| Esterification | R-OH, H₂SO₄ (cat.), Heat | Alkyl 3-aminoquinoline-7-carboxylate |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would typically require prior conversion of a C-H bond to a C-Halogen or C-Triflate bond to serve as the coupling site. Common reactions include the Suzuki, Heck, and Buchwald-Hartwig couplings. For instance, a bromo-substituted derivative of this compound could be coupled with various partners. researchgate.netacs.org Decarboxylative coupling, where the carboxylic acid itself is replaced, is also a known strategy for certain heterocyclic carboxylic acids, providing a direct route to C7-arylated quinolines. acs.org

| Reaction | Coupling Partner | Catalyst/Ligand/Base System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-3-aminoquinoline |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 7-Vinyl-3-aminoquinoline |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | 7-(Amino)-3-aminoquinoline |

| Decarboxylative Coupling | Aryl Halide | PdBr₂, Ag₂CO₃ | 7-Aryl-3-aminoquinoline |

Cyclization Reactions

The presence of both an amino group and a carboxylic acid on the same scaffold allows for intramolecular or intermolecular cyclization reactions to form novel heterocyclic systems. For example, intramolecular condensation could potentially form a lactam ring. More complex cyclizations can be achieved by reacting both functional groups with a suitable bifunctional reagent. Research on related quinoline-3-carboxylic acids has shown that they can be used as precursors for synthesizing more complex fused heterocyclic systems, such as pyrazolidine (B1218672) derivatives, through multi-step reaction sequences involving initial derivatization followed by cyclization with reagents like hydrazine. mdpi.com

| Reagent(s) | Conditions | Resulting Structure |

| 1. Ethyl 3-aryl-2-cyanoacrylates 2. Hydrazine hydrate | 1. Et₃N, DMF, Reflux 2. EtOH, Reflux | Fused pyrazolidinone-quinoline system mdpi.com |

| Acetic Anhydride | Heat | Potential for intramolecular lactam formation |

Functionalization at Specific Positions

The primary amino group at the C3 position is highly nucleophilic and serves as a key handle for derivatization. Standard reactions for aromatic amines, such as acylation and sulfonylation, can be readily applied to introduce a wide variety of functional groups. researchgate.net

Acylation is typically performed using acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) to neutralize the HCl or carboxylic acid byproduct. This reaction forms an amide linkage.

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride (e.g., benzenesulfonyl chloride or tosyl chloride) in the presence of a base, yielding a sulfonamide. These derivatives are of significant interest in medicinal chemistry. researchgate.netresearchgate.net

| Reaction | Reagent | Base/Solvent | Product |

| Acylation | Acetyl chloride | Pyridine | 3-Acetamidoquinoline-7-carboxylic acid |

| Acylation | Benzoyl chloride | Triethylamine / DCM | 3-Benzamidoquinoline-7-carboxylic acid |

| Sulfonylation | Benzenesulfonyl chloride | Pyridine | 3-(Phenylsulfonamido)quinoline-7-carboxylic acid |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | 3-(4-Methylphenylsulfonamido)quinoline-7-carboxylic acid |

Carboxylic Acid Group Modifications at Position 7

The carboxylic acid functionality at the 7-position of the 3-aminoquinoline (B160951) core is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups and the modulation of the molecule's physicochemical properties. Key derivatization strategies include esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For substrates that are sensitive to strong acids, milder methods employing coupling agents can be utilized. For instance, the use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitates ester formation under neutral conditions. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of these reactions are broadly applicable.

Amidation: The formation of amides from the carboxylic acid group is a widely used transformation in drug discovery to introduce diverse substituents and to form stable linkages. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for the preparation of the acyl chloride intermediate.

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling reagents. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are effective in promoting amide bond formation under mild conditions. These methods are particularly useful when dealing with sensitive substrates or when aiming for high yields and purity. A general procedure for the synthesis of amides from carboxylic acids and amines in the presence of titanium tetrachloride (TiCl₄) has also been reported, offering a versatile option for a wide range of substrates.

Below is a table summarizing common reagents for carboxylic acid modifications:

| Modification | Reagent(s) | Conditions | Product |

| Esterification | Alcohol, H₂SO₄ (catalyst) | Reflux | Ester |

| Esterification | Alcohol, DCC, DMAP | Room Temperature | Ester |

| Amidation | SOCl₂, then Amine | Varies | Amide |

| Amidation | Amine, HATU, DIPEA | Room Temperature | Amide |

| Amidation | Amine, TiCl₄, Pyridine | 85 °C | Amide |

Substituent Effects at Other Positions (e.g., 4, 5, 6, 8)

The reactivity of the this compound scaffold, including the ease of derivatization at the carboxylic acid group, can be significantly influenced by the electronic and steric nature of substituents at other positions on the quinoline ring.

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the quinoline ring can alter the electron density of the entire system, thereby affecting the reactivity of the carboxylic acid at position 7.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl), nitro (-NO₂), or cyano (-CN) groups withdraw electron density from the quinoline ring. This decrease in electron density enhances the electrophilicity of the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack and facilitating reactions such as esterification and amidation. For instance, studies on the synthesis of quinoline-4-carboxylic acids have shown that anilines possessing electron-withdrawing groups can be effectively used in Doebner reactions to produce the corresponding quinoline derivatives nih.gov.

Steric Effects: The size and position of substituents can exert steric hindrance, which may impede the approach of reagents to the carboxylic acid group at position 7.

Position 8: A bulky substituent at the 8-position is in close proximity to the 7-carboxylic acid group and can sterically hinder its reaction with nucleophiles or coupling reagents. This "peri" interaction can significantly reduce reaction rates or even prevent the desired transformation from occurring. Research on 8-substituted quinoline-3-carboxylic acids has demonstrated that variations at the C-8 position influence the biological activity of the resulting compounds, which is often a consequence of the altered chemical and physical properties due to these substitutions researchgate.net.

The interplay of these electronic and steric effects is a critical consideration in the design of synthetic routes for novel this compound derivatives. A thorough understanding of these substituent effects allows for the strategic placement of functional groups to fine-tune the reactivity of the scaffold and achieve the desired chemical transformations.

The following table summarizes the expected influence of substituents at various positions on the reactivity of the carboxylic acid at position 7:

| Position | Substituent Type | Expected Effect on Carboxylic Acid Reactivity | Rationale |

| 4 | EDG | Slight Decrease | Increased electron density on the ring. |

| 4 | EWG | Slight Increase | Decreased electron density on the ring. |

| 5 | EDG | Minor Decrease | Further from the carboxylic acid, electronic effects are transmitted through the ring. |

| 5 | EWG | Minor Increase | Further from the carboxylic acid, electronic effects are transmitted through the ring. |

| 6 | EDG | Minor Decrease | Electronic effect transmitted through the benzene ring portion. |

| 6 | EWG | Minor Increase | Electronic effect transmitted through the benzene ring portion. |

| 8 | EDG | Decrease (Electronic) / Significant Decrease (Steric, if bulky) | Increased electron density and potential for significant steric hindrance. |

| 8 | EWG | Increase (Electronic) / Significant Decrease (Steric, if bulky) | Decreased electron density, but steric hindrance can be a dominant factor. |

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 3-Aminoquinoline-7-carboxylic acid is anticipated to display distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, as well as the protons of the amino and carboxylic acid functional groups. The aromatic region, typically between 7.0 and 9.0 ppm, would feature five signals for the five protons on the substituted quinoline core (H-2, H-4, H-5, H-6, and H-8).

The electron-donating amino group at position 3 is expected to shield adjacent protons, causing upfield shifts, while the electron-withdrawing carboxylic acid group at position 7 would deshield its neighbors. The acidic proton of the carboxylic acid group is characteristically found far downfield, often as a broad singlet above 10 ppm, a region distinctive for such protons. oregonstate.edu The two protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-2 | ~8.5 - 8.7 | Singlet (s) |

| H-4 | ~7.8 - 8.0 | Singlet (s) |

| H-5 | ~7.9 - 8.1 | Doublet (d) |

| H-6 | ~7.4 - 7.6 | Doublet (d) |

| H-8 | ~8.2 - 8.4 | Singlet (s) |

| -NH₂ | Variable (broad) | Singlet (br s) |

| -COOH | >10 | Singlet (br s) |

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The carbon of the carboxylic acid group (C=O) is highly deshielded and typically appears in the 165-185 ppm region. princeton.edunih.gov The nine carbons of the quinoline ring would resonate in the aromatic region (approximately 100-150 ppm).

The carbon atom attached to the amino group (C-3) would be significantly influenced by the nitrogen's electronegativity and lone pair, while the carbon attached to the carboxylic acid group (C-7) would also show a distinct downfield shift. Published data for 3-aminoquinoline (B160951) provides a reference for the shifts of the pyridine (B92270) ring carbons. chemicalbook.com

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~145 - 148 |

| C-3 | ~135 - 138 |

| C-4 | ~120 - 123 |

| C-4a | ~147 - 150 |

| C-5 | ~125 - 128 |

| C-6 | ~120 - 123 |

| C-7 | ~130 - 133 |

| C-8 | ~118 - 121 |

| C-8a | ~128 - 131 |

| -COOH | ~168 - 172 |

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. ethz.chyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, such as the adjacent H-5 and H-6 protons on the benzene (B151609) ring portion of the quinoline system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations that help to confirm the regiochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. spectroscopyonline.com

The presence of the carboxylic acid group gives rise to a very broad O-H stretching band, typically spanning from 2500 to 3300 cm⁻¹. researchgate.net The primary amine group (-NH₂) is identified by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). orgchemboulder.comwpmucdn.com

A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be prominent between 1700 and 1730 cm⁻¹. spectroscopyonline.com The spectrum would also feature characteristic C=C and C=N stretching vibrations from the aromatic quinoline ring in the 1500-1650 cm⁻¹ region, along with a primary amine N-H bending vibration around 1600 cm⁻¹. orgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Aromatic Ring | C=C / C=N Stretch | 1500 - 1650 | Medium to Strong |

| Primary Amine | N-H Bend | ~1600 | Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

| Aromatic Ring | C-H Bending (out-of-plane) | 680 - 860 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system is an extended chromophore that exhibits characteristic absorption bands. The spectrum of quinoline itself shows strong absorptions, and the presence of substituents like the amino (-NH₂) and carboxylic acid (-COOH) groups would modify this spectrum. researchgate.net

The amino group, acting as a powerful auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and increase their intensity. acs.org The resulting spectrum would likely display multiple bands corresponding to π-π* transitions within the highly conjugated aromatic system. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₈N₂O₂), the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 188.

The fragmentation pattern would likely show characteristic losses associated with the functional groups. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). chempap.org The fragmentation of the quinoline ring itself often involves the loss of a molecule of hydrogen cyanide (HCN, 27 amu), a signature fragmentation pathway for this heterocyclic system. nih.gov The precise fragmentation pattern would provide further confirmation of the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS-MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in a mixture. For this compound, an LC-MS-MS method would typically involve a reversed-phase chromatography column to separate the compound from impurities, followed by detection using a tandem mass spectrometer.

In the mass spectrometer, the molecule is first ionized, commonly using Electrospray Ionization (ESI), to form the protonated molecule [M+H]⁺. The exact mass of this precursor ion is then measured. Subsequently, the precursor ion is fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. While specific experimental data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of related quinoline structures. For the parent compound, 3-aminoquinoline, the protonated molecule ([M+H]⁺ with m/z 145.076) is known to produce major fragment ions at m/z 118.2 and 117.1. nih.gov The fragmentation of this compound would be expected to involve characteristic losses, such as the loss of water (H₂O) and carbon monoxide (CO) or the entire carboxylic acid group (COOH).

This technique is highly sensitive and selective, making it suitable for high-throughput analysis in complex matrices. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). For this compound (molecular formula C₁₀H₈N₂O₂), the theoretical exact mass can be calculated with high precision.

By comparing the experimentally measured exact mass to the theoretical mass, the elemental formula can be confirmed, which is a crucial step in structural elucidation. researchgate.net Any deviation between the measured and theoretical mass is typically in the low parts-per-million (ppm) range for a confident assignment. This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Exact Mass | 188.0586 g/mol |

| LogP | 1.17 |

Note: Data derived from available chemical databases for 3-Amino-7-quinolinecarboxylic acid.

X-Ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-Ray Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. This crystal is then exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. By analyzing the positions and intensities of the diffraction spots, the precise location of each atom in the crystal's unit cell can be determined.

This analysis provides a wealth of structural information, including:

Bond lengths and angles

Torsional angles

The crystal system and space group

While a specific crystal structure for this compound is not publicly available, analysis of related quinolone carboxylic acid derivatives shows they often crystallize in common space groups like P-1 (triclinic) or P2₁/c (monoclinic). researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure reveals not only the intramolecular details but also how molecules are arranged in the solid state, which is governed by intermolecular forces. For this compound, several key interactions would be expected:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). The amino group (-NH₂) is also a hydrogen bond donor. This allows for the formation of extensive hydrogen-bonding networks, which often lead to the creation of dimers, chains, or more complex three-dimensional architectures. nih.govmdpi.com These interactions are highly stabilizing and play a dominant role in the crystal packing. nih.govmdpi.com

The combination of strong hydrogen bonding and π-π stacking interactions governs the supramolecular assembly and the ultimate solid-state architecture of the compound. nih.gov

Photoluminescence (PL) Studies

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. Aminoquinoline derivatives are known to exhibit fluorescence, and their photophysical properties are often sensitive to their molecular structure and environment.

For this compound, the presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group on the quinoline scaffold suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT character can lead to interesting photoluminescent properties:

Absorption and Emission: The compound would be expected to absorb UV or visible light, promoting an electron to a higher energy state. The subsequent relaxation to the ground state results in the emission of light (fluorescence) at a longer wavelength.

Stokes Shift: A significant difference between the maximum absorption and emission wavelengths (a large Stokes shift) is often observed in molecules with ICT character, a feature that is beneficial for applications in fluorescence imaging. nih.gov

Solvatochromism: The emission wavelength of ICT compounds can be highly sensitive to the polarity of the solvent. A bathochromic (red) shift is typically observed in more polar solvents as the polar solvent molecules stabilize the excited ICT state. nih.gov

Studies on related 7-aminoquinolines have shown strong absorption in the near-UV to blue region of the spectrum and emission that is highly dependent on solvent polarity. nih.gov Similar behavior would be anticipated for this compound, making it a potentially interesting candidate for fluorescent probes or materials.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of quinoline-based molecules. uantwerpen.bechemrxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying complex systems. Calculations are often performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d) or 6-31G(d) basis set, to model the electronic structure and predict various molecular properties. uantwerpen.bechemrxiv.org

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For quinoline (B57606) derivatives, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. ijpras.com

In a typical quinoline ring, the calculated bond lengths for C-C bonds are in the range of 1.38 Å to 1.42 Å, while C-N bonds are approximately 1.32 Å to 1.38 Å. ijpras.com For a related compound, 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid, DFT calculations showed C-C bond lengths in the quinoline ring ranging from 1.3824 Å to 1.4130 Å. chemrxiv.org The bond angle C3-C4-C5 was found to be slightly less than the ideal 120° due to the presence of the fused ring system. chemrxiv.org For 3-Aminoquinoline-7-carboxylic acid, the geometry would be influenced by the electron-donating amino group at position 3 and the electron-withdrawing carboxylic acid group at position 7. Theoretical calculations provide the precise parameters for this specific substitution pattern.

Table 1: Representative Calculated Bond Parameters for Quinoline Derivatives

| Parameter | Compound Studied | Method | Calculated Value | Reference |

|---|---|---|---|---|

| Bond Length (Å) | ||||

| C2-C3 | Quinoline | B3LYP/6-31G* | 1.418 Å | ijpras.com |

| C3-C4 | Quinoline | B3LYP/6-31G* | 1.375 Å | ijpras.com |

| N1-C2 | Quinoline | B3LYP/6-31G* | 1.318 Å | ijpras.com |

| C3-C4 | 3-[(4-Carboxyphenyl)...] acid | B3LYP/6-31G(d) | 1.4130 Å | chemrxiv.org |

| *Bond Angle (°) ** | ||||

| C2-C3-C4 | Quinoline | B3LYP/6-31G | 118.65° | ijpras.com |

This table presents data for related quinoline compounds to illustrate typical results from DFT-based geometry optimization.

The electronic properties of a molecule are key to its reactivity. DFT is used to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijpras.comresearchgate.net A smaller gap generally implies higher reactivity.

For quinoline derivatives, the HOMO is often localized over the quinoline ring and electron-donating groups, while the LUMO may be distributed across the entire molecule or concentrated on electron-withdrawing moieties. chemrxiv.org In a study of arylated quinolines, Natural Bond Orbital (NBO) calculations indicated the occurrence of intramolecular charge transfer, which contributes to molecular stability through hyperconjugative interactions. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In quinoline derivatives, negative potential (red/yellow) is typically observed around electronegative atoms like nitrogen and oxygen, indicating sites susceptible to electrophilic attack. chemrxiv.org Positive potential (blue) is found around hydrogen atoms, particularly those of the amino and carboxylic acid groups. chemrxiv.org

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and Raman), which helps in the structural characterization of compounds. dergipark.org.tr By calculating the vibrational frequencies of the optimized molecular structure, researchers can assign the observed experimental bands to specific vibrational modes, such as C=O stretching, N-H bending, or C-C ring vibrations. chemrxiv.orgresearchgate.net

For instance, in carboxylic acid-containing quinolines, the C=O stretching vibration gives rise to a strong band typically in the 1600-1700 cm⁻¹ region. chemrxiv.org The N-H stretching vibrations of an amino group are expected in the 3300-3500 cm⁻¹ range. chemrxiv.org Theoretical calculations for 4-amino-2-methyl-8-(trifluoromethyl) quinoline assigned the N-H stretching modes to bands at 3383 and 3494 cm⁻¹. dergipark.org.tr These computational predictions are invaluable for interpreting complex experimental spectra.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods are employed to refine understanding of a molecule's properties. These calculations can provide global reactivity descriptors, which quantify aspects of chemical reactivity. researchgate.net Such descriptors include:

Electron Affinity (A): The energy released when an electron is added to a molecule.

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on arylated quinolines have used FMO energies to calculate these descriptors, indicating that the synthesized molecules are chemically hard with significant kinetic stability and electron-donating capability. researchgate.net Similar calculations for this compound would elucidate its fundamental reactivity profile.

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to model and simulate the behavior of molecules. These studies are particularly important for understanding how a compound like this compound might interact with biological systems.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com These simulations are used to study the stability of a compound when it binds to a biological target, such as a protein or enzyme, or to understand its behavior in different solvent environments. mdpi.comfrontiersin.org

In studies of quinoline derivatives as potential inhibitors, MD simulations have been performed on the docked protein-ligand complexes. chemrxiv.orgmdpi.com These simulations can confirm the stability of the binding pose predicted by molecular docking and reveal the flexibility of the protein and ligand within the active site. mdpi.com For example, simulations of quinoline-3-carboxamide (B1254982) derivatives with certain kinases were carried out for 100 nanoseconds to confirm that the protein's secondary structure remained stable throughout the simulation, validating the binding model. mdpi.com Such studies are crucial for drug design, helping to refine the structure of lead compounds to improve their binding affinity and stability. frontiersin.org

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to model the interaction between a small molecule ligand and a protein target at the atomic level.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds, such as derivatives of 2-aminoquinoline-3-carboxylic acid, provides valuable insights into the potential binding modes of this class of compounds. A notable study focused on the design of 3-quinoline carboxylic acid derivatives as inhibitors of protein kinase CK2, a significant target in cancer therapy. tandfonline.comtandfonline.com

In this research, molecular docking was employed to understand the interactions between the quinoline-based inhibitors and the ATP-binding pocket of human CK2. tandfonline.com The computational models revealed that the quinoline heterocycle of the ligands forms crucial hydrophobic contacts with several amino acid residues within the active site, including Val66, Ile95, Met163, and Ile174. tandfonline.comresearchgate.net Furthermore, a π-π stacking interaction with the residue Phe113 was observed, which is a common feature in ligand-protein binding that contributes to the stability of the complex. tandfonline.comresearchgate.net

The carboxylic acid group, a key feature of this compound, was found to be instrumental in forming hydrogen bonds with key residues in the active site. For instance, in the studied derivatives, the carboxylic group formed hydrogen bonds with Lys68 and Asp175, anchoring the ligand within the binding pocket. tandfonline.com The amino group, another critical functional group, can also participate in hydrogen bonding, further stabilizing the ligand-protein complex.

These findings suggest that this compound would likely adopt a similar binding mode in protein kinases and other ATP-binding proteins. The quinoline scaffold would provide the necessary hydrophobic interactions, while the amino and carboxylic acid groups would form specific hydrogen bonds, dictating the compound's orientation and binding affinity.

Table 1: Key Interacting Residues for Quinoline Carboxylic Acid Derivatives in the ATP-Binding Pocket of Protein Kinase CK2

| Interacting Residue | Type of Interaction | Reference |

| Val66 | Hydrophobic | tandfonline.com |

| Ile95 | Hydrophobic | tandfonline.comresearchgate.net |

| Phe113 | π-π Stacking | tandfonline.comresearchgate.net |

| Ile174 | Hydrophobic | tandfonline.comresearchgate.net |

| Met163 | Hydrophobic | tandfonline.com |

| Lys68 | Hydrogen Bond | tandfonline.com |

| Asp175 | Hydrogen Bond | tandfonline.com |

Theoretical Prediction of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of a molecule can be predicted using quantum chemical calculations, particularly through the analysis of frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

The introduction of a carboxylic acid group at the 7-position is expected to influence the electronic properties. Carboxylic acid is an electron-withdrawing group, which would likely lower the energy of the LUMO, potentially making the molecule a better electron acceptor. This could enhance its reactivity in certain chemical transformations.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity.

Table 2: Predicted Electronic Properties of a Representative Aminoquinoline (e.g., 6-Aminoquinoline)

| Parameter | Description | Predicted Value (eV) | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.78 | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.15 | researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.63 | researchgate.net |

Note: The values are for 6-aminoquinoline (B144246) and serve as an illustrative example. The actual values for this compound would differ.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. researchgate.net It allows for the investigation of charge transfer and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

NBO analysis performed on aminoquinolines reveals significant intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting quinoline ring system. researchgate.net This charge delocalization plays a vital role in stabilizing the molecule. The analysis identifies the specific donor-acceptor interactions responsible for this stabilization. For example, the lone pair of the amino nitrogen can donate electron density to the antibonding orbitals of the quinoline ring.

In the context of this compound, the presence of the electron-withdrawing carboxylic acid group at the 7-position would likely enhance this intramolecular charge transfer. The carboxylic acid group would act as an additional electron sink, further polarizing the molecule and influencing its chemical and physical properties.

Table 3: Illustrative NBO Analysis Findings for an Aminoquinoline Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Reference |

| LP(1) N(amino) | π(C-C)ring | High | researchgate.net |

| π(C-C)ring | π(C-C)ring | Moderate | researchgate.net |

Note: This table provides a generalized representation of NBO findings for aminoquinolines. Specific interactions and energies will vary for this compound.

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound influences its biological activity. Computational methods are instrumental in establishing these relationships by correlating molecular properties with observed activity.

For quinoline derivatives, computational SAR studies have been pivotal in optimizing their therapeutic potential. tandfonline.comnih.govarabjchem.org By systematically modifying the quinoline scaffold and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can build predictive models of biological activity.

In the study of protein kinase CK2 inhibitors, for example, computational SAR analysis, guided by molecular docking results, revealed key structural features for potent inhibition. tandfonline.com It was found that substituents at different positions on the quinoline ring had a significant impact on inhibitory activity. For instance, the nature of the substituent at the 2-position of the quinoline ring was shown to be critical for hydrophobic interactions within the ribose-binding pocket of CK2. tandfonline.comresearchgate.net

For this compound, a computational SAR study would involve the virtual design of a library of derivatives with modifications at various positions (e.g., on the amino group, the carboxylic acid, or the quinoline ring). For each derivative, molecular descriptors would be calculated, and these would be correlated with their predicted binding affinities (from docking) or other calculated properties. This process would identify the "hot spots" on the molecule where modifications are most likely to lead to improved activity.

Table 4: General SAR Trends for Quinoline-Based Inhibitors

| Position of Substitution | Effect of Substitution | Rationale | Reference |

| Position 2 | Modulates hydrophobic interactions | Fits into the ribose-binding pocket | tandfonline.comresearchgate.net |

| Position 3 (Carboxylic Acid) | Essential for hydrogen bonding | Anchors the ligand in the active site | tandfonline.com |

| Position 7 | Can influence solubility and electronic properties | Affects bioavailability and reactivity | nih.gov |

| Amino Group | Potential for hydrogen bonding and salt bridge formation | Enhances binding affinity | chemshuttle.com |

Research Applications of 3 Aminoquinoline 7 Carboxylic Acid and Its Analogs

Role as a Privileged Chemical Scaffold in Drug Discovery

The quinoline (B57606) ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities. Derivatives of quinoline are integral to numerous approved drugs, underscoring the scaffold's versatility and importance in developing new therapeutic agents. ijmphs.comekb.eg The structural framework of quinoline allows for diverse substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities.

Within this prominent class of compounds, 3-Aminoquinoline-7-carboxylic acid serves as a crucial building block for the synthesis of more complex and potent pharmaceutical agents. acs.org Its structure, featuring both an amino group and a carboxylic acid moiety on the quinoline core, provides multiple points for chemical modification, facilitating the creation of extensive libraries of derivatives for drug screening. This inherent adaptability makes it a valuable starting point for the development of novel drugs targeting a range of diseases. The quinoline scaffold's ability to interact with various biological targets, including enzymes and receptors, further solidifies its status as a privileged structure in the ongoing quest for new and effective medicines. ekb.eg

Biological Activity Investigations (Mechanistic Focus)

The versatile scaffold of this compound and its analogs has been the subject of extensive research, revealing a broad spectrum of biological activities. These investigations have delved into the specific molecular mechanisms by which these compounds exert their therapeutic effects, particularly in the realms of antimicrobial and anticancer research.

Antimicrobial Research

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with research focusing on their efficacy against bacteria, fungi, and mycobacteria.

The antibacterial action of quinoline derivatives, particularly quinolone-3-carboxylic acids, is primarily attributed to their ability to inhibit bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. semanticscholar.orgnih.govontosight.ai These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the topoisomerase in the process of cleaving DNA, leading to double-strand breaks and ultimately bacterial cell death. semanticscholar.orgmnba-journal.comnih.gov The carboxyl group at the C3-position and the oxo group at the C4-position of the quinolone ring are crucial for this interaction with DNA gyrase. nih.gov

The antibacterial spectrum and potency of these compounds can be significantly influenced by substituents at various positions of the quinoline ring. For instance, a fluorine atom at the C6-position and a cyclopropyl (B3062369) group at the N1-position have been shown to enhance activity against Gram-negative bacteria. nih.gov The introduction of different heterocyclic moieties at the C7-position also plays a critical role in determining the antibacterial potency and spectrum. brieflands.com

Table 1: Antibacterial Activity of Selected Quinolone-3-Carboxylic Acid Derivatives

| Compound | Target Organism(s) | Mechanism of Action | Key Findings |

| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus, Escherichia coli, Klebsiella pneumoniae | Inhibition of bacterial DNA gyrase | Exhibited potent in vitro antimicrobial activity with MIC values ranging from 1 to 25 µg/mL against various Gram-positive and Gram-negative bacteria. brieflands.com |

| 6,8-difluoroquinolinone-3-carboxylic acid | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Inhibition of bacterial DNA gyrase | Showed moderate antibacterial activity among a series of 6,8-disubstituted derivatives. nih.gov |

| 4-quinolone-3-carboxylic acid derivatives | Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli | Inhibition of bacterial DNA gyrase | Derivatives with a trifluoromethyl group at the N-1 position exhibited antibacterial activity comparable to norfloxacin. mdpi.com |

Quinoline derivatives have also emerged as promising antifungal agents. Their mechanism of action against fungi is often multifaceted. One primary mode of action involves the disruption of the fungal cell membrane's integrity. acs.org Certain quinoline derivatives can cause abnormal morphology of the cell membrane, leading to increased permeability and the leakage of essential cellular contents, ultimately resulting in fungal cell death. acs.org

Another significant antifungal mechanism of some quinoline derivatives is the inhibition of ergosterol (B1671047) biosynthesis. apsnet.orgnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function. By inhibiting key enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14α-demethylase, these compounds disrupt membrane structure and function, leading to the inhibition of fungal growth. frontiersin.orgnih.gov Additionally, some quinoline derivatives can induce the accumulation of reactive oxygen species (ROS) and cause mitochondrial dysfunction, further contributing to their antifungal effects. nih.gov

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound | Target Organism(s) | Mechanism of Action | Key Findings |

| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Botrytis cinerea, Sclerotinia sclerotiorum | Disruption of cell membrane integrity | Showed potent antifungal activity with EC50 values of 0.50 and 0.52 μg/mL, respectively. acs.org |

| Quinolone-chalcone derivative (PK-10) in combination with Fluconazole (B54011) | Candida albicans (including FLC-resistant strains) | Induction of ROS, mitochondrial dysfunction, inhibition of hyphal formation | Displayed significant antifungal activity and overcame fluconazole resistance. nih.gov |

| Pyrimido[4,5-b]quinolin derivative (D13) | Candida dubliniensis, Candida albicans, Candida tropicalis, Cryptococcus neoformans | Not specified | Exhibited good antifungal activity with MIC90 values ranging from 1-4 μg/mL. brieflands.com |

The quinoline scaffold is particularly significant in the development of anti-mycobacterial agents, especially against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Fluoroquinolones, a subclass of quinolones, are established second-line drugs for treating multi-drug-resistant tuberculosis (MDR-TB). tandfonline.com The primary mechanism of action of these compounds against mycobacteria is the inhibition of DNA gyrase, a type IIA topoisomerase that is essential for maintaining DNA supercoiling and is vital for mycobacterial replication and survival. acs.orgmdpi.comtandfonline.comsemanticscholar.orgnih.govnih.gov Since M. tuberculosis lacks topoisomerase IV, DNA gyrase is the principal target for quinolones in this organism. mdpi.com

Research has focused on synthesizing novel quinoline-3-carboxylic acid derivatives with enhanced activity against both drug-sensitive and drug-resistant Mtb strains. Modifications at various positions of the quinoline ring have been explored to improve potency and pharmacokinetic properties. researchgate.netacs.org For example, certain 6-nitroquinolone-3-carboxylic acid derivatives have demonstrated potent in vitro activity against both Mtb and MDR-TB, with some compounds also showing efficacy in in vivo models. researchgate.netresearchgate.net These derivatives also inhibit the supercoiling activity of M. smegmatis DNA gyrase. researchgate.net

Table 3: Anti-mycobacterial Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

| Compound | Target Organism(s) | Mechanism of Action | Key Findings |

| 7-(4-((benzo[d] mnba-journal.comacs.orgdioxol-5-yl)methyl)piperazin-1-yl)-1-cyclopropyl-1,4-dihydro-6-nitro-4-oxoquinoline-3-carboxylic acid (8c) | M. tuberculosis H37Rv (MTB), MDR-TB | Inhibition of DNA gyrase | Showed potent in vitro activity with MICs of 0.08 and 0.16 µM against MTB and MDR-TB, respectively. researchgate.net |

| 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid (10q) | M. tuberculosis H37Rv (MTB), MDR-TB | Inhibition of DNA gyrase | Exhibited strong in vitro activity with an MIC of 0.1 μM against both MTB and MDR-TB. acs.org |

| Arylated quinoline carboxylic acid derivative (7m) | M. tuberculosis | Inhibition of Mtb DNA gyrase | Demonstrated inhibitory activity against Mtb DNA gyrase at a concentration of 1.0 µM. mdpi.comsemanticscholar.orgnih.gov |

Anticancer Research

The quinoline scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent activity against a variety of cancer cell lines. tandfonline.com The anticancer mechanisms of quinoline derivatives are diverse and often involve the inhibition of key cellular processes required for cancer cell proliferation and survival.

One of the most significant mechanisms is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. ekb.eg Quinoline-based compounds have been developed as inhibitors of various kinases, including:

Pim-1 kinase: This kinase is involved in cell growth and survival, and its upregulation is observed in several human cancers. 8-hydroxyquinoline-7-carboxylic acid has been identified as an important pharmacophore for Pim-1 kinase inhibition. ijmphs.com

Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Several quinoline derivatives have been shown to inhibit this pathway. ekb.egnih.gov

Casein Kinase 2 (CK2): This protein kinase is overexpressed in many cancers and is involved in cell growth, apoptosis, and stress response. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2. tandfonline.comnih.govtandfonline.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a key role in cell proliferation and is a common target in cancer therapy. Quinoline-3-carboxamide (B1254982) derivatives have been evaluated as EGFR inhibitors. nih.govnih.gov

RAF kinases: These are key components of the MAPK/ERK signaling pathway, which is frequently activated in cancer. Certain quinoline derivatives have shown selective inhibition of RAF kinases. nih.gov

Another important anticancer mechanism of quinoline derivatives is the inhibition of topoisomerases. Similar to their antibacterial action, some quinoline analogs can target human topoisomerases, such as topoisomerase I (Top1), leading to DNA damage and apoptosis in cancer cells. nih.govnih.gov By stabilizing the Top1-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, resulting in lethal double-strand breaks during DNA replication. nih.govnih.gov

Table 4: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Cancer Cell Line(s) | Mechanism of Action | Key Findings |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives (2f and 2l) | MCF-7 (breast cancer), K562 (leukemia) | Not specified, enhanced selectivity for cancer cells | Showed selective and potent inhibition of cancer cells with minimal effect on non-cancerous cells. mnba-journal.com |

| Quinoline-3-carboxylate derivatives (4m and 4n) | MCF-7 (breast cancer) | Induction of apoptosis | Exhibited potent anticancer activity with IC50 values of 0.33 µM. acs.org |

| 2-aminoquinoline-3-carboxylic acid derivatives | Not specified | Inhibition of Protein Kinase CK2 | Identified as potent inhibitors of CK2 with IC50 values in the submicromolar range. tandfonline.comtandfonline.com |

| 7-azaindenoisoquinolines | Various tumor cells | Inhibition of Topoisomerase I | Demonstrated improved water solubility and potent Top1 inhibitory activity and cytotoxicity. nih.govnih.gov |

| Quinoline-3-carboxamide derivatives (38) | Not specified | Inhibition of EGFR | Showed potent inhibition of EGFR with an IC50 value of 0.49 µM. nih.gov |

Inhibition of Specific Kinases (e.g., Protein Kinase CK2)

Analogs of this compound have been identified as potent inhibitors of Protein Kinase CK2, a serine/threonine kinase implicated in various diseases, including cancer. tandfonline.comnih.gov Research has focused on modifying the 3-quinoline carboxylic acid structure to enhance inhibitory activity. tandfonline.com

In one study, forty-three novel derivatives of 3-quinoline carboxylic acid were synthesized and tested. tandfonline.comtandfonline.com Among these, twenty-two compounds were found to inhibit CK2 with IC₅₀ values ranging from 0.65 to 18.2 μM. tandfonline.comtandfonline.comnih.gov The most potent inhibitors were identified among the 2-aminoquinoline-3-carboxylic acid and tetrazolo[1,5-a]quinoline-4-carboxylic acid derivatives. tandfonline.comtandfonline.com For instance, a hit compound, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, was initially identified, which led to further optimization of the structure to improve its CK2 inhibitory effect. tandfonline.comtandfonline.com Another class of inhibitors, 3-carboxy-4(1H)-quinolones, also showed considerable selectivity toward CK2. nih.gov The most active compounds in this class, such as 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, were found to be competitive with ATP. nih.gov

Inhibitory Activity of Quinoline Carboxylic Acid Analogs against Protein Kinase CK2

| Compound Class | Specific Compound Example | Inhibitory Concentration (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 2-Aminoquinoline-3-carboxylic acid derivatives | Not specified | 0.65 - 18.2 μM | Kinase Inhibition | tandfonline.com, tandfonline.com, nih.gov |

| Tetrazolo-quinoline-4-carboxylic acid derivatives | Not specified | Submicromolar range | Kinase Inhibition | tandfonline.com |

| 3-Carboxy-4(1H)-quinolones | 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 μM (IC₅₀), 0.06 μM (Ki) | ATP Competitive | nih.gov |

| 3-Carboxy-4(1H)-quinolones | 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid | 1 μM (IC₅₀), 0.28 μM (Ki) | ATP Competitive | nih.gov |

Modulation of Cellular Pathways (e.g., Apoptosis, Cell Proliferation)

Quinoline carboxylic acid derivatives have been shown to modulate critical cellular pathways, including apoptosis and cell proliferation, which are often dysregulated in cancer. biosynth.comnih.govacs.org